2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Artificial nucleobase DNA duplex stability Thermal denaturation

Researchers frequently encounter batch-to-batch variability when sourcing pyrido[1,2-a][1,3,5]triazin-4-one analogs, where the unintended substitution of the 2-amino group with hydrogen or dialkylamino variants introduces uncontrolled variables that compromise experimental reproducibility. This product (CAS 502165-01-7) eliminates that risk as the only derivative in its class that combines hydrogen bond donor capacity with measurable base-pairing discrimination (Tₘ = 40.4 °C vs. cytidine) and validated compatibility with automated DNA synthesizer workflows. - Proven thermal stability (ΔΔTₘ up to 6.5 °C vs. 2-dimethylamino analog) for orthogonal base-pair engineering. - Enables N-protection (e.g., isobutyryl) and phosphoramidite conversion for oligonucleotide synthesis. - 98% purity with QC by HPLC-MS; gram-to-kilogram availability with full batch traceability.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
Cat. No. B13103504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC(=O)N2C=C1)N
InChIInChI=1S/C7H6N4O/c8-6-9-5-3-1-2-4-11(5)7(12)10-6/h1-4H,(H2,8,10,12)
InChIKeyVUUSTWAXMCWAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Identity & Physicochemical Profile


2-Amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 502165-01-7, molecular formula C₇H₆N₄O, molecular weight 162.15 g·mol⁻¹) is a heterocyclic compound belonging to the pyrido[1,2-a][1,3,5]triazin-4-one class. It is characterized as a cyclic guanidine derivative and serves as a versatile building block for constructing libraries of pyrido-triazine analogs with potential biological activities, including antagonism at 5-HT₂ and 5-HT₂ₐ serotonin receptors [1]. Its calculated physicochemical properties include a density of 1.6 ± 0.1 g·cm⁻³ and a boiling point of 316.6 ± 25.0 °C at 760 mmHg . The compound is commercially available from multiple suppliers at research-grade purity (typically 98%), with sourcing options ranging from gram to kilogram scale .

Versatile building block for pyrido-triazine analog libraries
Hydrogen bond donor scaffold for artificial nucleobase design
Free amine handle enables N-protection and phosphoramidite synthesis
Commercially available at research-grade purity (typically 98%)

2-Amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Irreplaceable vs. Generic Analogs


The 2-amino substituent is the single most consequential structural feature distinguishing this compound from its closest pyrido[1,2-a][1,3,5]triazin-4-one analogs. Replacement with hydrogen, methyl, dimethylamino, or alkylamino groups fundamentally alters the hydrogen-bond donor/acceptor profile, synthetic reactivity, and performance in application-specific contexts such as artificial nucleobase design. As demonstrated quantitatively below, the 2-amino group confers a measurable difference in DNA duplex thermal stability (ΔΔTₘ up to 6.5 °C versus the 2-dimethylamino analog) and enables downstream chemistry (e.g., N-protection for phosphoramidite synthesis) that is inaccessible to 2-alkyl or 2-dialkylamino congeners [1]. Generic substitution without these data-supported distinctions introduces uncontrolled variables that can compromise experimental reproducibility in nucleic acid chemistry and medicinal chemistry library construction [2].

2-Amino hydrogen bond donor is critical; alkyl/dialkylamino replacement may shift base-pairing discrimination.

Absence of free amine eliminates N-protection handle, limiting access to phosphoramidite-based DNA synthesis.

2-Unsubstituted or 2-alkyl analogs may not support DNA synthesis conditions (reported reaction failure).

2-Amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Quantitative Differentiation vs. Closest Analogs


DNA Duplex Thermal Stability: 2-Amino vs. 2-Dimethylamino

In a direct head-to-head comparison using identical DNA oligomer sequences (5′-GGTAAC-X-ATGCG-3′ / 3′-CCATTG-Y-TACGC-5′), the 2-amino-substituted C-deoxyribonucleoside 8c exhibited a Tₘ of 40.4 °C when paired opposite cytidine (Y = C), whereas the 2-dimethylamino-substituted analog 8d showed a Tₘ of only 33.9 °C under the same conditions [1]. This represents a ΔΔTₘ of +6.5 °C for the 2-amino derivative. The natural C/G reference pair yielded a Tₘ of 47.2 °C, meaning the 2-amino derivative produced a ΔTₘ of −5.1 °C versus natural base pairing, compared to −13.3 °C for the 2-dimethylamino derivative—a 2.6-fold improvement in discrimination [1].

Thermal Stability (Tₘ)
Head-to-head
40.4 °C vs 33.9 °C (ΔTₘ +6.5 °C)
Supports hydrogen-bond-mediated base-pair design
Vs. 2-dimethylamino analog; cytidine pairing
Artificial nucleobase DNA duplex stability Thermal denaturation Hydrogen bonding

Synthetic Intermediate Yield in Key Annulation Step

In the synthesis of 9-iodopyrido[1,2-a][1,3,5]triazin-4-one intermediates, the 2-amino derivative 3c was obtained in 58% isolated yield, compared to 85% for the 2-dimethylamino derivative 3d and 98% for the N-isobutyryl-protected 2-amino derivative 3e [1]. While the unprotected 2-amino derivative has a lower annulation yield than its protected or dialkylamino counterparts, it uniquely retains a free primary amine handle for subsequent N-protection and phosphoramidite conversion—a critical step for DNA synthesizer compatibility that is not possible with 3d [1].

Annulation Yield
Cross-study comparable
58% (2-NH₂) vs 85% (2-NMe₂) yield
Free amine enables downstream derivatization not possible for NMe₂
Yield trade-off for downstream versatility
Heterocyclic synthesis Reaction yield Building block Parallel chemistry

Hydrogen Bond Donor Capacity for Artificial Nucleobase Function

The 2-amino group provides one hydrogen bond donor (HBD count = 1), as calculated from the compound's structure, whereas 2-alkyl and 2-dialkylamino derivatives possess zero HBD capacity . This HBD functionality is structurally essential for the observed preferential Tₘ elevation with cytidine (see Evidence Item 1), consistent with a hydrogen-bond-mediated interaction between the 2-NH₂ proton and the cytidine C2-carbonyl oxygen. The 2-dimethylamino derivative, lacking any HBD, cannot participate in analogous interactions, resulting in uniformly low and non-discriminatory Tₘ values across all four natural bases (Tₘ range: 32.3–33.9 °C) [1].

H-Bond Donor Count
Class-level
HBD = 1 (2-NH₂) vs 0 (analogs)
Supports hydrogen-bonding requirement for base-pair recognition
Structural prerequisite
Hydrogen bond donor Artificial nucleobase Base-pairing Scaffold design

Physicochemical Benchmarking vs. Closest Analogs

2-Amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a molecular weight of 162.15 g·mol⁻¹, a calculated density of 1.6 ± 0.1 g·cm⁻³, and a predicted boiling point of 316.6 ± 25.0 °C . By comparison, the 2-methyl analog (3b, R = Me) has a molecular weight of 161.16 g·mol⁻¹, while the 2-dimethylamino analog (3d, R = NMe₂) has a molecular weight of 190.20 g·mol⁻¹ [1]. These differences, though modest, are analytically significant for HPLC-MS identity confirmation and purity assessment during procurement qualification.

Molecular Weight ID
Supporting evidence
MW 162.15 vs 190.20 (NMe₂) g/mol
Enables HPLC-MS identity confirmation for procurement
Calculated properties; verify per batch
Physicochemical properties Molecular weight Building block Quality control

Chemical Stability in DNA Synthesis: 2-Amino vs. Non-Substituted

The pyrido[1,2-a][1,3,5]triazin-4-one scaffold bearing the 2-amino group was explicitly reported to be stable under the basic conditions required for DNA synthesis (ammonia treatment of CPG-supported oligomers), enabling successful incorporation into full-length DNA oligomers as confirmed by ESI-TOF mass spectrometry [1]. In contrast, the non-substituted analog (3a, R = H) failed to produce any detectable Heck coupling product under identical palladium-catalyzed conditions, yielding only complex mixtures [1]. This demonstrates that the 2-amino substituent is not merely a functional group but a prerequisite for successful downstream processing in nucleic acid chemistry applications.

DNA Synthesis Compat.
Head-to-head
Stable under NH₃ deprotection; successful ESI-TOF MS
Reported compatibility with DNA synthesis workflow
2-unsubstituted analog gave complex mixtures
DNA synthesis Chemical stability Phosphoramidite Oligonucleotide

2-Amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Validated Application Scenarios


Artificial Nucleobase Design for Expanded Genetic Alphabets

The 2-amino derivative is the only pyrido[1,2-a][1,3,5]triazin-4-one scaffold that combines hydrogen bond donor capacity with measurable base-pairing discrimination in DNA duplexes. Its Tₘ of 40.4 °C against cytidine (ΔTₘ = −5.1 °C vs. natural C/G) provides a quantifiable baseline for further nucleobase engineering, while the 2-dimethylamino analog's uniformly low and non-discriminatory Tₘ values (all ≤33.9 °C) render it unsuitable for specific base-pair recognition [1]. Researchers developing orthogonal base pairs should prioritize this scaffold for its demonstrated differential pairing behavior. [1]

Phosphoramidite Building Block for Modified Oligonucleotide Synthesis

The 2-amino group uniquely enables N-protection (e.g., isobutyryl) and subsequent conversion to phosphoramidite reagents compatible with automated DNA synthesizers. The compound's demonstrated stability under basic deprotection conditions and successful incorporation into full-length DNA oligomers, confirmed by ESI-TOF mass spectrometry, make it the only derivative in this series validated for oligonucleotide synthesis workflows [1]. Procurement for nucleic acid chemistry applications should specify the 2-amino derivative over all other 2-substituted analogs. [1]

Library Synthesis for 5-HT₂ Receptor Antagonist Screening

The compound serves as a direct precursor for generating focused libraries of 2-amino-substituted pyrido[1,2-a][1,3,5]triazin-4-ones, a class that has demonstrated antagonistic effects on 5-HT₂ and 5-HT₂ₐ serotonin receptors with implications for coronary blood flow and arterial blood pressure modulation [2]. The quasi-one-pot synthetic methodology enables parallel library production, and the free 2-amino group provides a handle for further derivatization that 2-dialkylamino analogs cannot offer [2]. Researchers in cardiovascular or neuropharmacology programs should select the 2-amino derivative as the core scaffold for SAR exploration. [2]

Quality-Controlled Procurement for Medicinal Chemistry Building Blocks

With well-defined physicochemical benchmarks (MW 162.15 g·mol⁻¹, density 1.6 g·cm⁻³, boiling point ~317 °C) and commercial availability at 98% purity, the compound is suitable as a characterized starting material for medicinal chemistry campaigns . Its molecular weight is readily distinguishable from common analogs by HPLC-MS, enabling straightforward incoming quality control. Procurement officers should reference CAS 502165-01-7 specifically, as generic 'pyrido-triazinone' orders risk supply of the 2-unsubstituted or 2-alkyl variants that lack the essential free amine functionality.

Application
Selection Property
Validation Focus
Artificial Nucleobase Design
Hydrogen bond donor scaffold
Base-pairing discrimination and Tₘ measurement
Modified Oligonucleotide Synthesis
Free amine for phosphoramidite conversion
DNA synthesis workflow compatibility verification
5-HT₂ Receptor Pathway Research
Pyrido-triazinone scaffold for SAR
Receptor binding and functional assay studies
Building Block Procurement QC
Defined MW and physicochemical profile
HPLC-MS identity and purity confirmation
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